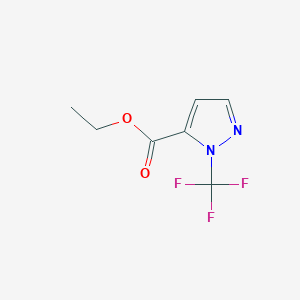

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C7H7F3N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of ethyl 2-cyano-3,3,3-trifluoropropanoate with hydrazine hydrate. The reaction proceeds through a cyclization process, forming the pyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Key Reactions and Yields

The following table summarizes notable reactions involving 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine Reaction | Ethanol, reflux with hydrazine hydrate | 5-Amino-3-methylsulfanyl pyrazole | 81 |

| Acetylation | Acetic anhydride, reflux | Acetylated pyrazole | 80 |

| Benzoylation | Benzoyl chloride, pyridine | Benzoylated pyrazole | 74 |

| Trifluoromethylation | Trifluoromethyl iodide | Trifluoromethylated products | Varies |

Mechanistic Insights

Mechanistic studies indicate that the reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group. This property enhances nucleophilicity at certain positions on the pyrazole ring, facilitating subsequent reactions such as nucleophilic substitutions and cycloadditions. For example, when reacted with silver salts under specific conditions, the compound can undergo cycloaddition reactions leading to diverse pyrazole derivatives .

Pharmacological Activity

Research has shown that derivatives of this compound exhibit significant pharmacological activities including:

-

Analgesic Properties : Compounds derived from this structure have been studied for their potential as analgesics, showing efficacy in pain relief models.

-

Anti-inflammatory Effects : The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester has been investigated for its potential as a pharmaceutical intermediate. Its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Studies indicate that certain derivatives can inhibit pathways associated with inflammation, which could lead to new treatments for inflammatory diseases .

- Metabolic Disorders : The compound has been explored as a potential agent for treating metabolic-related disorders such as dyslipidemia and type 2 diabetes due to its interaction with nicotinic acid receptors .

Agrochemicals

The unique chemical properties of this compound make it valuable in the development of agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, showing promise in agricultural applications .

Material Science

In material science, this compound is being studied for its use in creating novel materials with specific properties due to the trifluoromethyl group's influence on solubility and stability. Research into its polymerization behavior suggests potential applications in coatings and adhesives .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-2H-pyrazole-3-carboxylic acid ethyl ester

- 2-Trifluoromethyl-1H-pyrazole-3-carboxylic acid ethyl ester

- 2-Trifluoromethyl-2H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to the specific position of the trifluoromethyl group on the pyrazole ring, which significantly influences its chemical reactivity and biological activity. This positional specificity allows for the development of derivatives with tailored properties for various applications.

Actividad Biológica

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS Number: 2117628-30-3) is a heterocyclic compound with a trifluoromethyl group that enhances its biological properties. Its unique structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C7H7F3N2O2. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, which are critical for drug design.

Research indicates that compounds containing pyrazole rings, including this compound, can interact with enzymes or receptors, altering their activity. This interaction may involve hydrogen bonding or coordination with metal ions, affecting binding affinity and specificity in biological systems.

Anticancer Activity

A study focused on pyrazole-based inhibitors has shown that compounds like this compound exhibit potent inhibition of human lactate dehydrogenase (LDH), an enzyme linked to cancer metabolism. The compound was optimized for low nanomolar inhibition of LDHA and LDHB, demonstrating potential in reducing lactate production in cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies indicate that certain pyrazole derivatives exhibit stronger inhibitory effects on COX-2 compared to COX-1, suggesting selective anti-inflammatory activity .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Propiedades

IUPAC Name |

ethyl 2-(trifluoromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-3-4-11-12(5)7(8,9)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYASDOIFVOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.